![molecular formula C20H17NO4 B4059970 diphenylmethyl N-2-furoylglycinate](/img/structure/B4059970.png)
diphenylmethyl N-2-furoylglycinate
Overview
Description
Diphenylmethyl N-2-furoylglycinate, also known as diphenylmethyl 2-furoylglycinate or DFG, is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.37 g/mol.
Scientific Research Applications
Synthesis of α-Substituted and α,α-Disubstituted α-Amino Acids
Ethyl N-diphenylmethyleneglycinate is utilized in the synthesis of monoalkylated and dialkylated glycine esters, presenting a method for preparing α-substituted and α,α-disubstituted α-amino acids. This process involves reaction with alkylating agents and hydrolysis, highlighting its utility in synthesizing complex amino acid derivatives (Ezquerra et al., 1993).
Hydrogen Transfer Reactions in Antioxidant Research
Diphenylpicrylhydrazyl (DPPH) is widely used to assess the antioxidant capacity of polyphenols through hydrogen transfer reactions. The kinetics of H atom transfer, crucial for understanding antioxidant protection mechanisms, can be elucidated using diphenyl derivatives (Goupy et al., 2003).
Coordination Chemistry and Metal Toxicity Studies
The coordination of dipositive lead with ligands containing diphenylmethyl N-2-furoylglycinate derivatives reveals the involvement of amide nitrogen as a donor site, providing insights into metal toxicity and the solution chemistry of biologically relevant ligands (Battistuzzi et al., 1996).
Chemoselective Glycosylations in Organic Synthesis
The potent thiophilic glycosylation promotor system, involving diphenylsulfoxide and triflic anhydride, demonstrates the capability of activating disarmed thioglycosides. This system is utilized in chemoselective glycosylation, highlighting the role of diphenyl derivatives in complex organic synthesis (Codée et al., 2003).
Lead(IV) Complexes with N-Protected Amino Acids
Research on diphenyllead(IV) and triphenyllead(IV) complexes with N-protected amino acids and dipeptides explores the potential of these compounds in bonding with biological systems. The study provides valuable insights into the coordination chemistry of lead(IV) and its implications for medicinal chemistry (Sandhu & Kaur, 1990).
properties
IUPAC Name |
benzhydryl 2-(furan-2-carbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-18(14-21-20(23)17-12-7-13-24-17)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,19H,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLTXROKPAINMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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